5,6-Dichloro-3-iodopyrazin-2-amine
CAS No.: 2089311-22-6
Cat. No.: VC4209720
Molecular Formula: C4H2Cl2IN3
Molecular Weight: 289.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089311-22-6 |
|---|---|
| Molecular Formula | C4H2Cl2IN3 |
| Molecular Weight | 289.89 |
| IUPAC Name | 5,6-dichloro-3-iodopyrazin-2-amine |
| Standard InChI | InChI=1S/C4H2Cl2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
| Standard InChI Key | HTQIBHPEVIOGGS-UHFFFAOYSA-N |
| SMILES | C1(=C(N=C(C(=N1)Cl)Cl)I)N |
Introduction
5,6-Dichloro-3-iodopyrazin-2-amine is a chemical compound with the CAS number 2089311-22-6. It belongs to the pyrazine class of compounds, which are known for their diverse biological activities and applications in pharmaceuticals. This compound is specifically modified with chlorine and iodine substituents, which can significantly influence its chemical and biological properties.
Synthesis Methods
The synthesis of pyrazine derivatives often involves nucleophilic aromatic substitution reactions or halogenation reactions. For compounds like 5,6-Dichloro-3-iodopyrazin-2-amine, synthesis might involve starting with a simpler pyrazine derivative and then introducing the iodine and chlorine substituents through specific chemical reactions.
For example, the synthesis of similar compounds like 6-chloro-5-iodopyrazin-2-amine involves the use of N-iodo-succinimide (NIS) in dimethyl sulfoxide (DMSO) or other solvents to introduce the iodine atom into the pyrazine ring . The specific conditions for synthesizing 5,6-Dichloro-3-iodopyrazin-2-amine are not detailed in the available literature, but similar methods could be applicable.
Biological and Chemical Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume